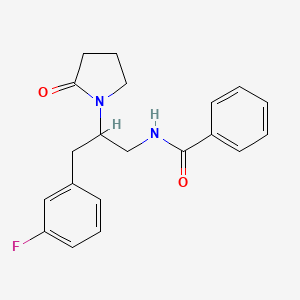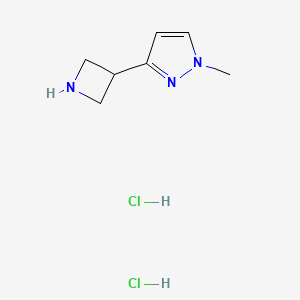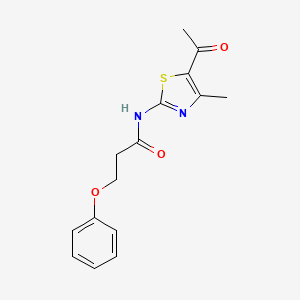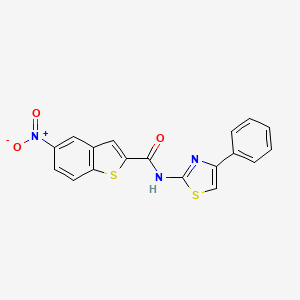
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)benzamide, also known as FP1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FP1 belongs to the class of benzamide derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
FPOP has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, FPOP may interfere with cell cycle progression, disrupt DNA repair pathways, or modulate key signaling pathways involved in cancer progression .
Neuroprotection and Neurodegenerative Diseases
Studies suggest that FPOP could play a role in neuroprotection. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers have investigated its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions. FPOP’s ability to cross the blood-brain barrier is a significant advantage in this context .
Anti-inflammatory Effects
FPOP exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It may modulate immune responses and reduce tissue damage associated with chronic inflammation. Researchers have explored FPOP’s potential in inflammatory bowel diseases, rheumatoid arthritis, and other inflammatory conditions .
Antimicrobial Activity
FPOP has demonstrated antimicrobial effects against various pathogens. It may inhibit bacterial growth, disrupt biofilms, and enhance the efficacy of existing antibiotics. Investigations have focused on its use against drug-resistant bacteria and fungal infections .
Cardiovascular Applications
FPOP’s vasodilatory properties make it relevant for cardiovascular research. It may improve blood flow, reduce hypertension, and protect against ischemic events. Researchers have studied FPOP’s impact on endothelial function and vascular health .
Chemical Biology and Enzyme Inhibition
FPOP’s unique structure allows it to interact with enzymes and proteins. Researchers have used it as a chemical probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. Its application extends to drug discovery and understanding enzyme mechanisms .
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-17-9-4-6-15(12-17)13-18(23-11-5-10-19(23)24)14-22-20(25)16-7-2-1-3-8-16/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INORDEWIIQOXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2611428.png)


![Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2611439.png)

![2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2611441.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611442.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide](/img/structure/B2611446.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2611449.png)